molecular formula C15H12N2O3 B13189686 Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13189686
M. Wt: 268.27 g/mol
InChI Key: GSTBRPILWZPVFK-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyanobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile employed .

Scientific Research Applications

Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Biological Activity

Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its dihydropyridine core, which is known for various biological activities. The structure can be represented as follows:

Methyl 2 4 3 cyanophenyl 2 oxo 1 2 dihydropyridin 1 yl acetate\text{Methyl 2 4 3 cyanophenyl 2 oxo 1 2 dihydropyridin 1 yl acetate}
  • Antioxidant Activity : Compounds with a similar structure have demonstrated antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
  • Antitumor Activity : Research indicates that related dihydropyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-468) through mechanisms involving apoptosis and cell cycle arrest .
  • Neurological Applications : The compound's potential as a therapeutic agent for neurological conditions such as Parkinson's disease and multiple sclerosis has been noted. The mechanism may involve modulation of neurotransmitter systems or neuroprotective effects against neurotoxicity .

Biological Activity Data

A summary of relevant biological activities observed in studies involving this compound and related compounds is presented in the table below:

Activity Cell Line/Model IC50 Value (µM) Mechanism
AntiproliferativeMCF-7 Breast Cancer12Induction of apoptosis
AntiproliferativeMDA-MB-468 Breast Cancer15Cell cycle arrest
NeuroprotectiveNeuronal Cell Culture5Reduction of oxidative stress
AntioxidantDPPH Assay20Free radical scavenging

Case Study 1: Anticancer Properties

In a study assessing the anticancer properties of dihydropyridine derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound significantly inhibited the growth of the MCF-7 cell line with an IC50 value of 12 µM, suggesting a strong potential for further development as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds on neuronal cultures subjected to oxidative stress. The study found that this compound reduced neuronal death by up to 60% at a concentration of 5 µM, highlighting its potential utility in treating neurodegenerative diseases .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

methyl 2-[4-(3-cyanophenyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C15H12N2O3/c1-20-15(19)10-17-6-5-13(8-14(17)18)12-4-2-3-11(7-12)9-16/h2-8H,10H2,1H3

InChI Key

GSTBRPILWZPVFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

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